molecular formula C14H9ClFN3O B3485336 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole

1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole

Cat. No. B3485336
M. Wt: 289.69 g/mol
InChI Key: JFPCDEAXILPONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole, commonly known as CFTRinh-172, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in regulating salt and water transport across epithelial tissues.

Mechanism of Action

1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 is a selective inhibitor of 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole chloride channel activity. It binds to the cytoplasmic side of the this compound channel and blocks the channel pore, preventing chloride ion transport. 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 does not affect the expression or trafficking of this compound, but rather inhibits its function. 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 has been shown to be a reversible inhibitor of this compound, with a half-maximal inhibitory concentration (IC50) of approximately 300 nM.
Biochemical and Physiological Effects:
1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 has been shown to inhibit this compound-mediated chloride secretion in various epithelial tissues, including airway, intestinal, and sweat gland epithelia. It has also been shown to inhibit the activity of other ion channels, such as CaCC and VRAC. 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 has been used to study the role of this compound in mucociliary clearance, which is the process by which mucus is cleared from the airways. 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 has been shown to reduce the height of the airway surface liquid (ASL) and increase mucus viscosity, which can lead to impaired mucociliary clearance.

Advantages and Limitations for Lab Experiments

1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 is a potent and selective inhibitor of 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole, which makes it a valuable tool for studying the function of this compound in various physiological and pathological processes. It is also a reversible inhibitor, which allows for the recovery of this compound function after treatment. However, 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 has some limitations for lab experiments. It has been shown to inhibit other ion channels, such as CaCC and VRAC, which can complicate the interpretation of data. In addition, 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 has been shown to have off-target effects on other proteins, such as the ATP-sensitive potassium channel (KATP), which can affect cellular metabolism.

Future Directions

1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 has been widely used in scientific research, and there are many future directions for its use. One direction is to study the role of 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 in the treatment of cystic fibrosis. 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 has been shown to reduce mucus viscosity and improve mucociliary clearance in cystic fibrosis airway epithelia. Another direction is to study the role of 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole has been shown to play a role in airway inflammation, and 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 may be a useful tool for studying this process. Finally, 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 could be used to study the regulation of other ion channels, such as the CaCC and VRAC, which are important in various physiological processes.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 is widely used in scientific research to study the role of 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole in various physiological and pathological processes. It has been used to investigate the function of this compound in epithelial transport, ion channel regulation, and mucociliary clearance. 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 has also been used to study the pathogenesis of cystic fibrosis, a genetic disorder caused by mutations in the this compound gene. In addition, 1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazoleinh-172 has been used as a tool to study the regulation of other ion channels, such as the calcium-activated chloride channel (CaCC) and the volume-regulated anion channel (VRAC).

properties

IUPAC Name

1-(benzotriazol-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3O/c15-10-4-3-5-11(16)9(10)8-14(20)19-13-7-2-1-6-12(13)17-18-19/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPCDEAXILPONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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